molecular formula C8H6BrNO2 B12883633 4-Bromo-2-methoxybenzo[d]oxazole

4-Bromo-2-methoxybenzo[d]oxazole

Cat. No.: B12883633
M. Wt: 228.04 g/mol
InChI Key: BNDSWLDRUIIXBJ-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxybenzo[d]oxazole is a heterocyclic compound with the molecular formula C8H6BrNO2. It is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a benzene ring fused with an oxazole ring, substituted with a bromine atom at the 4-position and a methoxy group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with 4-bromo-2-methoxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst and under specific conditions to ensure high yield and purity . One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxybenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield tetrazole-fused benzoxazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

4-bromo-2-methoxy-1,3-benzoxazole

InChI

InChI=1S/C8H6BrNO2/c1-11-8-10-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3

InChI Key

BNDSWLDRUIIXBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(O1)C=CC=C2Br

Origin of Product

United States

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